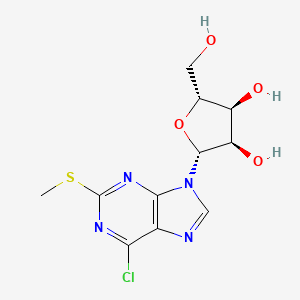

2-Methylthio-6-chloropurine riboside

Description

Stereochemical Features

The compound exhibits three stereogenic centers in the ribose moiety (C1', C2', C3'), with the following configurations:

- C1' (anomeric carbon) : β-D configuration (R orientation).

- C2' : R configuration.

- C3' : S configuration.

This results in the β-D-ribofuranosyl orientation critical for biological activity.

Isomeric Possibilities

3D Conformation

X-ray crystallography and computational models confirm a C2'-endo puckering in the ribose ring, stabilizing the glycosidic bond. The methylthio and chlorine groups adopt anti-periplanar orientations relative to the ribose plane (Figure 2).

Tables and Figures

Figure 1: 2D structure of this compound (generated using PubChem data).

Figure 2: 3D stereochemical model highlighting ribose puckering and substituent orientations.

Table 1: Synonym and registry data aggregated from PubChem, ChemicalBook, and vendor sources.

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(6-chloro-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O4S/c1-21-11-14-8(12)5-9(15-11)16(3-13-5)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMKRDXWXFNNRI-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Initial Functionalization

The synthesis typically begins with inosine , which undergoes peracetylation to yield 2′,3′,5′-tri-O-acetylinosine. This step is performed by reacting inosine with acetic anhydride in pyridine, resulting in complete acetylation of the ribose hydroxyl groups, facilitating subsequent transformations by protecting these reactive sites.

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| 1 | Acetic anhydride, pyridine | 2′,3′,5′-tri-O-acetylinosine | Quantitative conversion |

Thionation to Introduce the 6-Thio Group

The acetylated inosine derivative is converted to the 6-thiopurine riboside by treatment with Lawesson’s reagent at 100°C for approximately 1.5 hours. Lawesson’s reagent selectively replaces the oxygen at the 6-position of the purine ring with sulfur, producing 2′,3′,5′-tri-O-acetyl-6-thiopurine riboside.

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| 2 | Lawesson’s reagent, 100°C, 1.5 h | 2′,3′,5′-tri-O-acetyl-6-thiopurine riboside | High yield, selective thionation |

Methylation of the Thiol Group

The 6-thio group is methylated using methyl iodide in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at 50°C for 2 hours. This step yields 2′,3′,5′-tri-O-acetyl-6-methylthiopurine riboside with an approximately 81% yield.

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| 3 | Methyl iodide, K2CO3, DMF, 50°C, 2 h | 2′,3′,5′-tri-O-acetyl-6-methylthiopurine riboside | ~81% yield |

Deprotection of Acetyl Groups

The acetyl protecting groups are removed by treatment with aqueous ammonia or ammonium hydroxide in pyridine at room temperature, typically over 16 to 48 hours. This step yields the free 6-methylthiopurine riboside or 2-methylthio-6-chloropurine riboside, depending on the substrate.

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| 4 | Aqueous ammonia or NH4OH/pyridine, RT, 16-48 h | 6-methylthiopurine riboside or this compound | Complete deprotection confirmed by TLC |

Introduction of the 5′-O-Dimethoxytrityl (DMTr) Protecting Group

Selective protection of the 5′-hydroxyl group is achieved by reaction with 4,4′-dimethoxytrityl chloride (DMTr-Cl) in pyridine. This step is crucial for further oligonucleotide synthesis and yields 5′-O-DMTr-2-methylthio-6-chloropurine riboside with yields around 74-75%.

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| 5 | DMTr-Cl, pyridine | 5′-O-DMTr-2-methylthio-6-chloropurine riboside | ~74-75% yield |

Selective Protection of the 2′-Hydroxyl Group

To facilitate solid-phase oligoribonucleotide synthesis, the 2′-hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in pyridine with imidazole as a catalyst. This reaction produces a mixture of 2′- and 3′-O-TBDMS isomers, from which the 2′-isomer is isolated by chromatography and isomerization steps.

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| 6 | TBDMS-Cl, pyridine, imidazole, RT | 5′-O-DMTr-2′-O-TBDMS-2-methylthio-6-chloropurine riboside | ~66% yield for 2′-isomer |

Conversion to Phosphoramidite Derivative

The protected riboside is then converted into the phosphoramidite form by reaction with 2-cyanoethyl diisopropylchlorophosphoramidite and diisopropylethylamine in anhydrous acetonitrile. This step is essential for incorporation into oligoribonucleotides via automated solid-phase synthesis.

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| 7 | 2-cyanoethyl diisopropylchlorophosphoramidite, DIPEA, ACN, RT, 1 h | This compound phosphoramidite | Purified by silica gel chromatography |

Summary Table of Preparation Steps

| Step | Transformation | Key Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Peracetylation of inosine | Acetic anhydride, pyridine | 2′,3′,5′-tri-O-acetylinosine | Quantitative |

| 2 | Thionation at 6-position | Lawesson’s reagent, 100°C, 1.5 h | 2′,3′,5′-tri-O-acetyl-6-thiopurine riboside | High yield |

| 3 | Methylation of thiol group | Methyl iodide, K2CO3, DMF, 50°C, 2 h | 2′,3′,5′-tri-O-acetyl-6-methylthiopurine riboside | ~81% yield |

| 4 | Deacetylation | Aqueous ammonia or NH4OH/pyridine, RT, 16-48 h | 6-methylthiopurine riboside or this compound | Complete deprotection |

| 5 | 5′-O-DMTr protection | DMTr-Cl, pyridine | 5′-O-DMTr-2-methylthio-6-chloropurine riboside | ~74-75% yield |

| 6 | 2′-O-TBDMS protection | TBDMS-Cl, pyridine, imidazole, RT | 5′-O-DMTr-2′-O-TBDMS-2-methylthio-6-chloropurine riboside | ~66% yield (2′-isomer) |

| 7 | Phosphoramidite formation | 2-cyanoethyl diisopropylchlorophosphoramidite, DIPEA, ACN, RT, 1 h | Phosphoramidite derivative | Purified by chromatography |

Detailed Research Findings

- The synthetic route is well-established and allows for the preparation of this compound with high purity and yields suitable for biochemical applications, particularly in RNA modification studies.

- The use of Lawesson’s reagent is critical for selective thionation at the 6-position without affecting other functional groups.

- Methylation with methyl iodide is efficient and selective for the thiol group.

- The protection and deprotection steps are optimized to ensure compatibility with automated oligoribonucleotide synthesis platforms.

- The final phosphoramidite derivative is essential for incorporation into RNA strands using solid-phase synthesis, enabling the study of modified nucleosides in RNA biology.

Chemical Reactions Analysis

Types of Reactions

2-Methylthio-6-chloropurine riboside undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound is particularly reactive at the 6-position, where the chlorine atom can be substituted by various nucleophiles.

Common Reagents and Conditions

Nucleophilic Substitution: This reaction can be carried out using primary amines under microwave irradiation, which enhances the reaction rate and yield.

Oxidation and Reduction: Specific conditions and reagents for oxidation and reduction reactions depend on the desired product and the functional groups present on the nucleoside.

Major Products

The major products formed from these reactions include various alkylated and functionalized purine nucleosides, which can be further utilized in biochemical and medicinal research .

Scientific Research Applications

Scientific Research Applications

MCR has a broad range of applications across several scientific domains:

Molecular Biology

- RNA Studies : MCR serves as a substrate to investigate enzymatic modifications of RNA. It is instrumental in studying RNA structure and function due to its ability to incorporate into RNA strands, affecting gene expression and regulation .

- Oligoribonucleotide Synthesis : MCR is utilized as a building block in the synthesis of modified oligoribonucleotides. These modified nucleotides are crucial for understanding RNA interactions and stability .

Medicinal Chemistry

- Antiviral Research : MCR acts as a competitive inhibitor of RNA polymerase, making it significant in the development of antiviral therapies targeting viral replication processes .

- Cancer Research : The incorporation of MCR into nucleic acids can disrupt normal base pairing, leading to inhibition of cell proliferation and potential induction of apoptosis in cancer cells. This property makes it a candidate for further investigation in cancer therapeutics .

Biochemical Applications

- Biocatalysis : MCR is used in biocatalysis research, where it helps explore enzyme mechanisms and substrate specificity. Its unique structure allows researchers to probe enzyme interactions with nucleoside substrates .

Case Study 1: Enzymatic Modification of RNA

In a study conducted by Kierzek et al., MCR was employed to synthesize oligoribonucleotides containing modified nucleosides such as N6-methyladenosine. The incorporation of MCR into these oligonucleotides allowed researchers to analyze the effects of specific RNA modifications on gene regulation .

Case Study 2: Antiviral Drug Development

MCR's role as an RNA polymerase inhibitor was highlighted in research aimed at developing antiviral agents against RNA viruses. The compound's ability to interfere with viral replication pathways demonstrated its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 2-Methylthio-6-chloropurine riboside involves its incorporation into nucleic acids, where it can disrupt normal base pairing and interfere with nucleic acid synthesis. This disruption can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound targets specific molecular pathways involved in nucleic acid metabolism, making it a valuable tool for studying these processes.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Analogues

Key analogues include:

- 6-Methylthiopurine Riboside (6-MTPr): Features a methylthio group at the 6-position.

- 2-Amino-6-chloropurine Riboside: Lacks the methylthio group at C2 but retains the C6 chloro substituent.

- 6-Chloroguanosine: Contains a 6-chloro group and a guanine base.

- Benzamide Riboside: A non-purine analogue with a benzamide moiety.

2-Methylthio-6-chloropurine Riboside

- Synthesis: Derived from guanosine via O-peracetylation, phosphorus oxychloride treatment, and dimethyl disulfide substitution. Challenges include isomer separation (2'- vs. 3'-O-TBDMS) and oxidation efficiency .

- Reactivity : The C6 chloro group facilitates nucleophilic aromatic substitution with amines (e.g., isopentenylamine), while the C2 methylthio group stabilizes RNA duplexes .

6-Methylthiopurine Riboside (6-MTPr)

- Synthesis : Direct alkylation at C6; fewer steps compared to this compound.

- Reactivity : Requires oxidation to sulfone/sulfoxide for amine substitution, limiting its versatility .

2-Amino-6-chloropurine Riboside

- Synthesis: Produced via phosphorus oxychloride treatment of guanosine derivatives. Lacks the methylthio group, reducing steric hindrance .

- Reactivity: The amino group at C2 enhances hydrogen bonding but reduces resistance to enzymatic degradation compared to methylthio .

Transport and Uptake

- This compound : The C6 chloro group enhances affinity for nucleoside transporters (e.g., Crithidia fasciculata ENT) due to its electronegativity, while the C2 methylthio group reduces interaction with N1-specific enzymes .

- 6-Mercaptopurine Riboside : The thiol group at C6 increases inhibition of ENT transporters but is less stable in physiological conditions .

- Benzamide Riboside : Acts as an IMP dehydrogenase inhibitor, showing distinct mechanisms compared to purine analogues .

Research Findings and Key Studies

Post-Synthetic RNA Modifications : Kierzek et al. demonstrated that this compound enables efficient insertion of ms²i⁶A into 17-mer RNA strands, achieving >95% purity .

Thermodynamic Stability: RNA duplexes containing 2-methylthio-N⁶-alkyladenosines show enhanced thermal stability compared to N⁶-alkyladenosines alone, attributed to the methylthio group’s hydrophobic interactions .

Enzymatic Resistance: The methylthio group at C2 protects against adenosine deaminase, a critical advantage over 2-amino-6-chloropurine riboside .

Biological Activity

Overview

2-Methylthio-6-chloropurine riboside (MCR) is a modified nucleoside that has gained attention for its unique biological activities, particularly in the fields of molecular biology and medicinal chemistry. This compound features a methylthio group at the 2-position and a chlorine atom at the 6-position of the purine ring, which are critical for its biological function and reactivity.

MCR acts primarily as a competitive inhibitor of RNA polymerase, leading to the disruption of RNA synthesis. This inhibition can result in decreased cell proliferation and may induce apoptosis in certain cancer cell lines. The incorporation of MCR into RNA can interfere with normal base pairing, further contributing to its biological effects .

Biological Activities

-

Antiproliferative Effects :

- MCR has demonstrated significant antiproliferative activity against various cancer cell lines, including breast and liver cancer cells. The compound's IC50 values indicate potent activity, suggesting its potential as an anticancer agent.

- For example, studies have shown that MCR exhibits cytotoxicity in human SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cell lines .

- RNA Modification Studies :

- Immunosuppressive Properties :

Comparative Analysis

The unique structure of MCR allows it to interact differently with biological systems compared to similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains both methylthio and chlorine groups | Competitive inhibitor of RNA polymerase; antiproliferative effects |

| 6-Methylthiopurine riboside | Lacks chlorine at the 6-position | Similar but less potent in biological activity |

| 2-Methylthio-N6-alkyladenosine | Alkyl group at N6 position | Different mechanism of action; less focus on RNA polymerase inhibition |

Case Studies

Several case studies highlight the biological activity of MCR:

- Anticancer Research :

- Enzymatic Studies :

- Immunological Applications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.